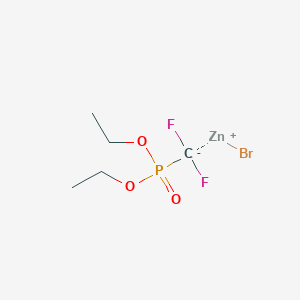

(Diethoxyphosphoryl)difluoromethylzinc bromide

Vue d'ensemble

Description

(Diethoxyphosphoryl)difluoromethylzinc bromide is a chemical compound with the molecular formula C5H10BrF2O3PZn. It is known for its unique chemical structure and potential applications in various scientific fields. This compound is often used in organic synthesis and has gained attention due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Diethoxyphosphoryl)difluoromethylzinc bromide typically involves the reaction of diethoxyphosphoryl difluoromethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

Activité Biologique

(Diethoxyphosphoryl)difluoromethylzinc bromide is an organozinc compound that has gained attention for its potential applications in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHBrFOPZn

- Molecular Weight : 332.4 g/mol

- Solubility : Soluble in polar aprotic solvents like THF.

Synthesis

The synthesis of this compound typically involves the reaction of diethoxyphosphoryl difluoromethyl halides with zinc in the presence of a solvent such as THF. This reaction is often facilitated by transition metal catalysts, enhancing the yield and purity of the product.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various reactions, particularly in cross-coupling reactions. The presence of difluoromethyl and diethoxyphosphoryl groups enhances its reactivity, making it suitable for synthesizing biologically active compounds.

Case Studies and Research Findings

-

Antitumor Activity :

Research has indicated that compounds derived from this compound exhibit significant antitumor properties. For instance, derivatives have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. -

Antimicrobial Properties :

Studies have demonstrated that certain derivatives possess antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes. -

Enzyme Inhibition :

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting certain phosphatases, which are crucial in various signaling pathways related to cancer and other diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antitumor, Antimicrobial | Difluoromethyl and diethoxyphosphoryl groups enhance reactivity |

| Diethyl difluoromethylphosphonate | Moderate Antitumor | Lacks zinc component, less reactive |

| 2-Cyclopentyloxy-5-fluorophenylzinc bromide | High Reactivity in Cross-Coupling | Different functional groups affecting selectivity |

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its ability to introduce difluoromethyl groups into organic molecules is particularly noteworthy for developing new pharmaceuticals.

Medicinal Chemistry

The compound's derivatives have been explored for their potential as new drug candidates. The incorporation of difluoromethyl groups can enhance the pharmacokinetic properties of drugs, improving their efficacy and reducing side effects.

Applications De Recherche Scientifique

Allylation Reactions

The primary application of (Diethoxyphosphoryl)difluoromethylzinc bromide lies in its role as a nucleophile in allylation reactions. It reacts readily with electrophiles to form complex organic molecules, particularly 1,1-difluoro-3-alkenephosphonates. The mechanism involves the nucleophilic attack of the zinc reagent on activated electrophiles, facilitating the construction of carbon-carbon bonds.

Cross-Coupling Reactions

Recent studies have explored the use of this compound in copper-promoted cross-coupling reactions for synthesizing aryl(difluoromethyl)phosphonates. This method has shown effectiveness with various aryl halides, yielding moderate to good product yields when combined with suitable fluoride sources and solvents .

Synthesis of Aryl(difluoromethyl)phosphonates

A study demonstrated that when 4-iodobenzonitrile was treated with (silyldifluoromethyl)phosphonates in the presence of CuI and KF, the desired cross-coupling product was obtained in varying yields depending on the solvent used . This highlights the reagent's versatility and potential for synthesizing complex phosphonate derivatives.

Late-Stage Difluoromethylation

Research has indicated that this compound can facilitate late-stage difluoromethylation processes, allowing for selective installation of CF2H onto large biomolecules such as proteins. This application is particularly relevant in pharmaceutical chemistry, where fluorinated compounds often exhibit enhanced biological activity and stability .

Propriétés

IUPAC Name |

bromozinc(1+);1-[difluoromethyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O3P.BrH.Zn/c1-3-9-11(8,5(6)7)10-4-2;;/h3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAQMITXJVEJKK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)([C-](F)F)OCC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrF2O3PZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.